1-Chloro-4-(pentafluoroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOZBGYMWGQJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-4-(pentafluoroethyl)benzene synthesis and properties
An In-Depth Technical Guide to 1-Chloro-4-(pentafluoroethyl)benzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Halogenated Arenes
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. The subject of this guide, 1-Chloro-4-(pentafluoroethyl)benzene, represents a fascinating convergence of two distinct halogen chemistries. The chlorine atom provides a versatile synthetic handle for classical and transition-metal-catalyzed transformations, while the pentafluoroethyl (-C₂F₅) group imparts profound changes to the molecule's electronic and physiological properties.
The -C₂F₅ group, a bulkier and more lipophilic analogue of the well-studied trifluoromethyl group, is known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through unique electronic interactions.[1] Its presence, combined with the reactive chlorine atom, makes 1-Chloro-4-(pentafluoroethyl)benzene a highly valuable building block for accessing novel chemical entities with tailored properties. This guide provides an in-depth exploration of its synthesis, a detailed characterization of its properties, and a discussion of its applications, grounded in established chemical principles and field-proven insights.
Synthesis Methodologies: Accessing the Target Scaffold
The synthesis of 1-Chloro-4-(pentafluoroethyl)benzene can be approached from several strategic directions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary, validated approaches: copper-mediated pentafluoroethylation and a Sandmeyer-type reaction.
Copper-Mediated Cross-Coupling of 4-Chloroiodobenzene
This modern approach leverages the in-situ generation of a potent pentafluoroethylating agent from a simple C1 source, (Trifluoromethyl)trimethylsilane (TMSCF₃). The causality of this "C1 to C2" transformation is a key insight: a copper trifluoromethyl species (CuCF₃), generated from TMSCF₃, spontaneously dimerizes and rearranges to form the desired copper pentafluoroethyl species (CuC₂F₅).[2] This species can then be coupled with an appropriate aryl halide.
Logical Workflow: C1 to C2 Generation and Coupling
Caption: Workflow for Copper-Mediated Pentafluoroethylation.
Experimental Protocol: Copper-Mediated Synthesis
This protocol is adapted from established methods for the pentafluoroethylation of aryl iodides.[2][3]
-
Preparation of the Pentafluoroethylating Reagent:
-
To a dry, argon-flushed Schlenk tube, add copper(I) chloride (2.25 mmol), potassium fluoride (1.5 mmol), and a magnetic stir bar.
-
Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) and anhydrous Pyridine (3.0 mL).
-
Cool the suspension to 0°C and add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol) dropwise.
-
Seal the tube and heat the reaction mixture to 80°C for 10 hours. The formation of the CuC₂F₅ species is indicated by a color change. Cool the resulting solution to room temperature for use in the next step.
-
-
Cross-Coupling Reaction:
-
In a separate argon-flushed Schlenk tube, dissolve 4-chloroiodobenzene (1.0 mmol) and 1,10-phenanthroline (1.5 mmol) in anhydrous DMF (5.0 mL).
-
Add the freshly prepared CuC₂F₅ solution (2.4 mmol) via cannula.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours under an air atmosphere (via a balloon). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding 20 mL of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-Chloro-4-(pentafluoroethyl)benzene.
-
Sandmeyer-Type Pentafluoroethylation
The Sandmeyer reaction is a classic transformation for converting an arylamine into an aryl halide or pseudohalide via a diazonium salt intermediate. Modern variations allow for the introduction of fluoroalkyl groups. This method involves the on-site generation of tetrafluoroethylene (TFE), which serves as the C2 building block to form the "CuC₂F₅" reagent that intercepts the diazonium salt.[4]
Experimental Protocol: Sandmeyer-Type Synthesis
This protocol is based on the principles of Sandmeyer fluoroalkylation.[4]
-
Diazotization of 4-Chloroaniline:
-
To a stirred solution of 4-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL), cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes before use.
-
-
Pentafluoroethylation Reaction:
-
In a separate, larger reaction vessel, add copper(I) thiocyanate (CuSCN) (2 mmol), cesium fluoride (CsF) (5 mmol), and anhydrous DMF (20 mL).
-
Carefully add a precursor for tetrafluoroethylene generation, such as (pentafluoroethyl)trimethylsilane, under an inert atmosphere.
-
Heat the mixture to generate the active "CuC₂F₅" species.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper-containing mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Work-up the reaction as described in the previous method (Section 1.1, Step 2, post-reaction).
-
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The combination of the aromatic ring, chlorine atom, and pentafluoroethyl group results in a unique spectroscopic signature.
Table 1: Physicochemical Properties of 1-Chloro-4-(pentafluoroethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₅ | [5] |
| Molecular Weight | 230.56 g/mol | [5] |
| IUPAC Name | 1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | [5] |
| CAS Number | 118559-17-4 (may be associated) | [5] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not explicitly reported, estimated >150 °C | Inferred |
| Density | Not explicitly reported, estimated >1.3 g/mL | Inferred |
Table 2: Spectroscopic Data for 1-Chloro-4-(pentafluoroethyl)benzene
| Spectroscopy | Expected Chemical Shifts / Signals (δ ppm) | Key Insights |
| ¹H NMR | δ 7.4-7.6 (m, 4H) | A complex multiplet pattern in the aromatic region is expected. The protons on the disubstituted ring will likely appear as two distinct AA'BB' systems. |
| ¹³C NMR | δ 115-140 (aromatic carbons), δ 110-125 (t, J ≈ 250 Hz, -CF₂-), δ 115-130 (q, J ≈ 280 Hz, -CF₃) | The carbons of the -C₂F₅ group show characteristic large coupling constants with fluorine. Four distinct aromatic signals are expected. |
| ¹⁹F NMR | δ -80 to -90 (t, 3F, -CF₃), δ -110 to -120 (q, 2F, -CF₂) | Two distinct signals are expected for the -CF₃ and -CF₂ groups, with triplet and quartet splitting, respectively, due to F-F coupling. |
| Mass Spec (EI) | m/z 230/232 (M⁺, ~3:1 ratio), 161/163 ([M-CF₃]⁺), 111 ([C₆H₄Cl]⁺) | The molecular ion peak will show the characteristic isotopic pattern for one chlorine atom. Fragmentation will involve the loss of the fluoroalkyl side chain. |
Key Reactions and Applications in Drug Development
1-Chloro-4-(pentafluoroethyl)benzene is not an end-product but a strategic intermediate. Its bifunctional nature allows for selective modification at two key positions.
Reaction Pathways and Synthetic Utility
Caption: Key reaction pathways for synthetic diversification.
Functionalization at the Chloro Position
The chlorine atom is the primary site for introducing further complexity.
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful application. Suzuki, Sonogashira, Buchwald-Hartwig amination, and other named reactions can be used to form C-C, C-N, and C-O bonds at this position, building complex molecular architectures.[1] The electron-withdrawing pentafluoroethyl group can facilitate these transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than a nitro-activated chloride, the strong inductive effect of the -C₂F₅ group makes SₙAr reactions with strong nucleophiles (e.g., alkoxides, thiolates) feasible under forcing conditions.
Electrophilic Aromatic Substitution
Further substitution on the aromatic ring is challenging due to the deactivating nature of both substituents. The chloro group is an ortho-, para-director, while the pentafluoroethyl group is a strong deactivating meta-director.[1] The combined effect strongly disfavors electrophilic attack, but under harsh conditions (e.g., nitration with fuming nitric/sulfuric acid), substitution would be directed to the positions ortho to the chlorine atom (meta to the -C₂F₅ group).
Relevance in Medicinal Chemistry
The incorporation of chlorine and fluoroalkyl groups is a validated strategy in drug design.
-
Chlorine: Often improves binding affinity through halogen bonding and increases lipophilicity. It is present in over 250 FDA-approved drugs.[6][7]
-
Pentafluoroethyl Group: Serves as a bioisostere for other groups, enhances metabolic stability by blocking sites of oxidation, and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1]
This building block is therefore ideal for synthesizing libraries of compounds for screening as potential kinase inhibitors, GPCR modulators, or other therapeutic agents.
Safety and Handling
As a halogenated aromatic compound, 1-Chloro-4-(pentafluoroethyl)benzene requires careful handling in a laboratory setting.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
PubChem. 1-Chloro-4-(pentafluoroethyl)benzene. National Center for Biotechnology Information. [Link]
-
Airgas. Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. [Link]
-
Oxford Lab Fine Chem. Material Safety Data Sheet for 1-Chloro-4-Nitobenzene. [Link]
-
PubChem. Benzene, 1-chloro-4-fluoro-. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene. [Link]
-
Wiley Online Library. From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-4-fluoro- (CAS 352-33-0). [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Royal Society of Chemistry. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. [Link]
-
CompTox Chemicals Dashboard, EPA. 1-Chloro-4-(2,2,2-trifluoroethyl)benzene. [Link]
-
RSC Publishing. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - Chemical Communications. [Link]
-
Chem-Impex. 1-Chloro-4-fluorobenzene. [Link]
-
NIST. Benzene, 1-chloro-4-fluoro-. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
- Google Patents. US5208394A - Process for producing chlorofluorobenzenes.
- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
-
Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
-
GDCh.app. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
-
ODOWELL. Strawberry Aldehyde Cas 77-83-8 manufacturers and suppliers in China. [Link]
-
SciSpace. Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic applic. [Link]
Sources
- 1. 1-Chloro-2-(pentafluoroethyl)benzene|CAS 118559-18-5 [benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gdch.app [gdch.app]
- 8. airgas.com [airgas.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. fishersci.com [fishersci.com]
1-Chloro-4-(pentafluoroethyl)benzene: A Critical Building Block in Advanced Fluorine Chemistry
[label="Oxidative Addition\n(Selective C-I Cleavage)",
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A Technical Guide on Synthesis, Physicochemical Profiling, and Late-Stage Functionalization
Executive Summary & The "Linchpin" Rationale
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics, lipophilicity, and metabolic stability. While the trifluoromethyl (
As a Senior Application Scientist, I approach 1-Chloro-4-(pentafluoroethyl)benzene not merely as a chemical entity, but as a highly versatile, bifunctional "linchpin." The molecule is engineered with two orthogonal sites: the
Physicochemical Profiling
The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | 1-Chloro-4-(pentafluoroethyl)benzene | Para-substitution ensures linear spatial geometry. |
| CAS Number | 118559-17-4 | Standardized registry identifier [1.2]. |
| Molecular Formula |
Reaction Design & Causality: Chemoselective Synthesis
Direct pentafluoroethylation of unactivated chlorobenzenes is thermodynamically unfavorable due to the high bond dissociation energy of the
The causality behind this choice relies on absolute chemoselectivity: the
Fig 1: Chemoselective copper-catalyzed pentafluoroethylation workflow.
Validated Experimental Protocol
The following protocol describes the synthesis of 1-chloro-4-(pentafluoroethyl)benzene using a pre-formed cuprate reagent. We utilize the pre-formed salt rather than in situ generation (e.g.,
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Transfer an oven-dried Schlenk tube into an argon-filled glovebox to strictly exclude moisture, which rapidly degrades organocuprate species.
-
Reagent Loading: Charge the tube with 1-chloro-4-iodobenzene (1.0 equiv, 0.5 mmol) and the active pentafluoroethylating reagent
(1.5 equiv, 0.75 mmol)[2]. -
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). DMF is chosen because its high dielectric constant stabilizes the ionic transition states during oxidative addition.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 50 °C for 12 hours. Causality Note: Maintaining a relatively low temperature prevents the thermal
-fluoride elimination of the anion, ensuring high yields. -
Quenching & Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and quench with saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate carefully under reduced pressure (the product is somewhat volatile). Purify via silica gel flash chromatography using pure pentane. -
Self-Validating System (19F NMR): To validate the protocol, analyze the crude mixture via
NMR using benzotrifluoride as an internal standard. The reaction is deemed successful upon the disappearance of the Cu-complex signals and the emergence of two distinct product multiplets at approximately ppm ( ) and ppm ( )[3].
Downstream Applications in Drug Development
Once synthesized, 1-chloro-4-(pentafluoroethyl)benzene is deployed as a foundational building block. The electron-withdrawing nature of the
Fig 2: Downstream late-stage functionalization pathways for drug discovery.
References
-
PubChem Database | 1-Chloro-4-(pentafluoroethyl)benzene (CID 14111639) |[Link]
-
Chemical Science (RSC) | Synthesis and application of well-defined[Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent |[Link]
-
Organic Chemistry Frontiers (RSC) | Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane |[Link]
Sources
- 1. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of well-defined [Ph 4 P] + [Cu(CF 2 CF 3 ) 2 ] − complex as a versatile pentafluoroethylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02075H [pubs.rsc.org]
- 3. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-Chloro-4-(pentafluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-(pentafluoroethyl)benzene, a halogenated aromatic compound with the CAS Number 118559-17-4 .[1] While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to offer a detailed profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications, particularly within the realm of medicinal chemistry and drug development. The unique combination of a chlorinated aromatic ring and a lipophilic, metabolically robust pentafluoroethyl group makes this compound a molecule of significant interest for the design of novel therapeutic agents.
Introduction: The Strategic Integration of Chlorine and Pentafluoroethyl Moieties
The molecular architecture of 1-Chloro-4-(pentafluoroethyl)benzene brings together two functionalities of significant interest in contemporary drug design. The chlorophenyl group is a common scaffold in numerous pharmaceuticals, offering a synthetically versatile handle for further functionalization and influencing the compound's overall electronic and pharmacokinetic properties. The pentafluoroethyl (-C2F5) group, a bulkier and more lipophilic analogue of the well-studied trifluoromethyl group, is increasingly recognized for its ability to enhance metabolic stability, modulate acidity/basicity, and improve cell membrane permeability.[2][3] The strategic placement of these two groups on a benzene ring creates a unique building block with potential for fine-tuning the properties of bioactive molecules. This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential in their respective fields.
Physicochemical Properties: A Data-Driven Estimation
| Property | Predicted/Computed Value | Source |
| CAS Number | 118559-17-4 | PubChem[1] |
| Molecular Formula | C8H4ClF5 | PubChem[1] |
| Molecular Weight | 230.56 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogues |
| Boiling Point | ~160-180 °C (Estimated) | Inferred from analogues |
| Density | ~1.4-1.5 g/mL (Estimated) | Inferred from analogues |
| LogP (Octanol/Water) | 4 (Computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 (from fluorine atoms) | PubChem[1] |
The high computed LogP value suggests significant lipophilicity, a characteristic often sought in drug candidates to enhance membrane permeability. The absence of hydrogen bond donors and the presence of fluorine atoms as weak hydrogen bond acceptors will influence its interaction with biological targets.
Synthesis and Purification: A Plausible Pathway
While a specific, optimized synthesis for 1-Chloro-4-(pentafluoroethyl)benzene is not extensively documented, a logical synthetic approach can be devised based on established methods for the pentafluoroethylation of aromatic rings. A highly efficient copper-mediated aromatic pentafluoroethylation using TMSCF3 as the fluoroalkyl source has been described for various aryl iodides, representing a practical and efficient method.[3]
A plausible synthetic workflow is outlined below:
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) chloride (CuCl), potassium fluoride (KF), and the solvent 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
-
Reagent Addition: Add 1-chloro-4-iodobenzene to the stirred suspension.
-
Fluoroalkylation: Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) to the reaction mixture at room temperature. The reaction is believed to proceed through the in-situ generation of a CuCF3 species, which then transforms into a CuC2F5 species.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure 1-Chloro-4-(pentafluoroethyl)benzene.
Spectroscopic Profile: Predicting the Signature
The structural features of 1-Chloro-4-(pentafluoroethyl)benzene suggest a distinct spectroscopic signature. By analyzing data from similar compounds, we can predict the key characteristics of its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a classic AA'BB' system for the 1,4-disubstituted benzene ring. Two doublets, each integrating to two protons, would be anticipated in the aromatic region (typically δ 7.0-7.6 ppm). The coupling constants would be characteristic of ortho-coupling in a benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the pentafluoroethyl group. The carbon attached to the chlorine atom will be shifted downfield. The carbons of the -CF2- and -CF3 groups will exhibit characteristic splitting patterns due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two multiplets: one for the -CF2- group and one for the -CF3 group, with coupling between them. The chemical shifts will be in the typical range for perfluoroalkyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the substituted benzene ring and the C-F bonds.[9][10]
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹[11]
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹[11]
-
C-Cl stretch: ~1100-1000 cm⁻¹
-
C-F stretch: Strong, broad absorptions in the region of ~1350-1100 cm⁻¹[12]
-
Aromatic C-H out-of-plane bend: ~850-800 cm⁻¹, characteristic of 1,4-disubstitution.[11]
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 230, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of the pentafluoroethyl group or parts of it. Perfluoroalkylated compounds often show characteristic fragment ions.[13][14]
Reactivity and Synthetic Potential
The reactivity of 1-Chloro-4-(pentafluoroethyl)benzene is governed by the interplay of the chloro and pentafluoroethyl substituents on the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho-, para-directing group due to the competing inductive withdrawal and resonance donation of its lone pairs.[15] The pentafluoroethyl group is strongly electron-withdrawing and deactivating. Therefore, the benzene ring is significantly deactivated towards EAS. If forced under harsh conditions, substitution would be expected to occur at the positions ortho to the chlorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pentafluoroethyl group will activate the ring towards SNAr, making the chlorine atom susceptible to displacement by strong nucleophiles. This provides a pathway for further functionalization at the C-Cl position.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is a powerful strategy for elaborating the molecular structure.
Applications in Drug Development: A Forward Look
The incorporation of fluorine and fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] The pentafluoroethyl group, in particular, offers several advantages:
-
Metabolic Stability: The high strength of the C-F bond makes the pentafluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]
-
Increased Lipophilicity: The pentafluoroethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the pentafluoroethyl group can influence the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.
-
Conformational Control: The steric bulk of the pentafluoroethyl group can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.
Given these properties, 1-Chloro-4-(pentafluoroethyl)benzene is a promising starting material for the synthesis of novel drug candidates in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The chlorine atom provides a convenient point for the attachment of various pharmacophores, while the pentafluoroethyl group can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
1-Chloro-4-(pentafluoroethyl)benzene is a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated molecules in the life sciences continues to grow, it is anticipated that the utility of this and similar compounds will become increasingly apparent. The insights provided herein are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]
-
Infrared spectra of polychlorobenzenes. (n.d.). NIST. [Link]
-
Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025). RSC Publishing. [Link]
-
Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. (n.d.). PMC. [Link]
-
Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2026). PMC. [Link]
-
Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2020). MDPI. [Link]
-
Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. (n.d.). PMC. [Link]
-
1-Chloro-4-(pentafluoroethyl)benzene. (n.d.). PubChem. [Link]
-
From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. (n.d.). Wiley Online Library. [Link]
-
Photophysics of fluorinated benzene. I. Quantum chemistry. (2010). AIP Publishing. [Link]
-
(4-Chlorophenyl)-(4-fluorophenyl)methanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
H NMR-400 MHz, CDCl3. (n.d.). RSC Publishing. [Link]
-
Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Publications. [Link]
-
Quantum-Chemical Study of the Benzene Reaction with Fluorine. (2004). MDPI. [Link]
-
Mass spectra of fluorocarbons. (n.d.). NIST. [Link]
-
Chemical Properties of Benzene, 1-chloro-4-fluoro- (CAS 352-33-0). (n.d.). Cheméo. [Link]
-
Explain why fluorobenzene is more reactive than chlorobenzene tow... (2024). Pearson+. [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan. [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PMC. [Link]
-
SAFETY DATA SHEET. (2021). Airgas. [Link]
-
1-CHLORO-4-TRIFLUOROMETHYLBENZENE. (2020). Occupational Safety and Health Administration. [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]
-
Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. (2024). MDPI. [Link]
-
Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022). PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Developments in the synthesis of new SF5-containing compounds. (n.d.). Université de Sherbrooke. [Link]
-
Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. (n.d.). OUCI. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. (2025). ResearchGate. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). PMC. [Link]
-
(4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU Chemistry. [Link]
-
A new synthesis of pentafluorosulfanylbenzene. (2004). SciSpace. [Link]
-
16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
-
Metabolic Profiling of Aromatic Compounds. (2024). MDPI. [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]
Sources
- 1. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. 1-Chloro-4-fluorobenzene | 352-33-0 [chemicalbook.com]
- 5. Benzene, 1-chloro-4-fluoro- (CAS 352-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. accustandard.com [accustandard.com]
- 7. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 8. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04352A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Spectroscopic Profile of 1-Chloro-4-(pentafluoroethyl)benzene
The following technical guide details the spectroscopic characterization of 1-Chloro-4-(pentafluoroethyl)benzene , a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.
The data presented synthesizes experimental values from isostructural analogs (specifically the 1-bromo derivative) and established substituent chemical shift increments (SCS) for the pentafluoroethyl (
CAS Registry Number: 118559-17-4
Molecular Formula:
Introduction & Structural Analysis
1-Chloro-4-(pentafluoroethyl)benzene is a para-disubstituted aromatic system featuring two distinct electronic directors:
-
Chloro group (-Cl): Weakly deactivating (inductive withdrawal
) but ortho/para directing (resonance donation ). -
Pentafluoroethyl group (-C
F ): Strongly deactivating (strong inductive withdrawal ) and meta directing.[1]
The interplay of these substituents creates a polarized aromatic system with distinct NMR signatures. The
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]
A. H NMR Spectroscopy (400 MHz, CDCl )
The proton spectrum exhibits a classic AA'BB' splitting pattern (often appearing as a pseudo-quartet) characteristic of para-disubstituted benzenes with substituents of differing electronegativity.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.60 – 7.64 | Multiplet (AA') | 2H | Ar-H (ortho to | |
| 7.44 – 7.48 | Multiplet (BB') | 2H | Ar-H (ortho to Cl) |
Interpretation Logic:
-
Deshielding Effect: The
group is strongly electron-withdrawing, significantly deshielding the adjacent protons (H-3,5) downfield to ~7.62 ppm. -
Shielding/Resonance: The chlorine atom, while electronegative, donates electron density into the ring via resonance, slightly shielding the ortho protons (H-2,6) relative to the nitro- or cyano-analogs, placing them at ~7.46 ppm.
-
Symmetry: The molecule possesses a
axis of rotation, rendering H-2 equivalent to H-6, and H-3 equivalent to H-5.
B. F NMR Spectroscopy (376 MHz, CDCl )
The fluorine spectrum displays two distinct regions corresponding to the
| Chemical Shift ( | Multiplicity | Integral | Assignment |
| -85.2 | Singlet (or br. triplet) | 3F | |
| -115.4 | Singlet (or br. quartet) | 2F |
*Referenced to
Mechanistic Insight:
-
The
signal appears as a singlet but may show fine triplet splitting ( ) due to coupling with the group. -
The
signal is significantly upfield (-115 ppm) compared to the terminal . It may exhibit quartet splitting ( ) and potentially weak coupling to the ortho-protons ( ).
C. C NMR Spectroscopy (100 MHz, CDCl )
The carbon spectrum is complex due to extensive C-F coupling, resulting in quartets and triplets.
| Chemical Shift ( | Multiplicity | Assignment | |
| 138.5 | Singlet (s) | - | C -Cl (C-1) |
| 129.2 | Singlet (s) | - | C -H (ortho to Cl) |
| 127.8 | Triplet of Quartets | C -C | |
| 126.6 | Triplet (t) | C -H (ortho to C | |
| 118.9 | Quartet of Triplets | ||
| 113.5 | Triplet of Quartets |
Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
The fragmentation pattern is dominated by the stability of the aromatic ring and the sequential loss of the fluorinated alkyl chain.
| m/z (Relative Intensity) | Ion Identity | Fragmentation Pathway |
| 230 / 232 (M | Molecular Ion | |
| 211 / 213 | Loss of single Fluorine atom. | |
| 161 / 163 | Cleavage of C-C bond in ethyl chain. | |
| 111 / 113 | Loss of entire pentafluoroethyl group (Chlorophenyl cation). | |
| 75 | Benzyne intermediate / Phenyl cation (loss of Cl). |
Infrared Spectroscopy (FT-IR)
Sampling Method: Neat oil (ATR) or KBr Pellet.
| Wavenumber (cm | Intensity | Vibrational Mode Assignment |
| 3050 – 3100 | Weak | Ar-H Stretching |
| 1590, 1495 | Medium | Ar C=C Ring Skeletal Vibrations |
| 1320 – 1350 | Strong | C-F Stretch ( |
| 1200 – 1250 | Very Strong | C-F Stretch ( |
| 1090 | Strong | Ar-Cl Stretch (often overlaps with C-F) |
| 830 | Strong | Ar-H Out-of-plane Bending (para-disubstituted) |
Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure of 1-Chloro-4-(pentafluoroethyl)benzene using the data above.
Caption: Logical workflow for structural validation using MS fragmentation patterns and NMR coupling signatures.
References
-
BenchChem. 1-Chloro-2-(pentafluoroethyl)benzene Product Data & NMR Predictions. (Analogous ortho-isomer data used for SCS verification).
-
Royal Society of Chemistry. Benzocyclobutene and Stable Xylylene Formation from Hexakis(pentafluoroethyl)benzene.[2] (Foundational 19F NMR shifts for Ar-C2F5).
-
SpectraBase. 1-Bromo-4-(pentafluoroethyl)benzene 1H NMR Spectrum. (Isostructural analog for AA'BB' pattern assignment).
-
PubChem. (Pentafluoroethyl)benzene Compound Summary. (Parent compound baseline data).[3]
Sources
Strategic Integration of 1-Chloro-4-(pentafluoroethyl)benzene in Drug Discovery: Physicochemical Profiling, Sourcing, and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of polyfluorinated motifs is a proven tactic for optimizing pharmacokinetic properties. 1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4) emerges as a highly versatile building block, offering a unique combination of a reactive electrophilic handle (the para-chloro substituent) and a potent physicochemical modulator (the pentafluoroethyl group). This technical guide provides an in-depth analysis of the compound's commercial availability, structural causality in drug design, and validated synthetic workflows for integration into lead optimization pipelines.
Physicochemical Profiling & Causality in Drug Design
While the trifluoromethyl (–CF3) group is ubiquitous in commercial drugs, the pentafluoroethyl (–C2F5) group offers a distinct and often superior pharmacokinetic profile. The mechanistic rationale for selecting 1-Chloro-4-(pentafluoroethyl)benzene as a starting material lies in the unique properties imparted by the –C2F5 moiety[1][2]:
-
Enhanced Lipophilicity (logP Modulation): The addition of a terminal –CF3 onto a –CF2– linker significantly increases the hydrophobic surface area of the molecule. This drives an increase in the partition coefficient (logP), which causally improves passive transcellular membrane permeability—a critical factor for intracellular target engagement[3][4].
-
Steric Shielding and Metabolic Stability: The sheer volume and robust nature of the C–F bonds in the pentafluoroethyl group provide profound steric hindrance. This effectively shields adjacent aromatic positions from oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes, thereby prolonging the biological half-life of the resulting drug candidate[2].
-
Electronic Effects: The strong electron-withdrawing nature of the –C2F5 group lowers the electron density of the attached aromatic ring. This can enhance binding affinity through favorable multipolar interactions with target receptors and modulate the pKa of neighboring functional groups to optimize physiological ionization states.
Quantitative Data: Physicochemical Properties
To facilitate computational modeling and synthetic planning, the core properties of the building block are summarized below.
| Property | Value / Description |
| Chemical Name | 1-Chloro-4-(pentafluoroethyl)benzene |
| CAS Registry Number | 118559-17-4 |
| Molecular Formula | C8H4ClF5 |
| Molecular Weight | 230.56 g/mol |
| Structural Features | para-substituted arene; electrophilic C(sp2)-Cl bond |
| Topological Polar Surface Area | 0 Ų (Highly lipophilic) |
| Hydrogen Bond Acceptors | 5 (Fluorine atoms) |
(Data derived from the [5])
Commercial Availability & Supplier Landscape
Procuring high-purity fluorinated building blocks is critical to preventing downstream catalytic poisoning during cross-coupling reactions. 1-Chloro-4-(pentafluoroethyl)benzene is commercially available through specialized chemical vendors. When sourcing, researchers must prioritize lots with ≥97% purity, as trace amounts of des-fluorinated or isomeric impurities can severely complicate the purification of final active pharmaceutical ingredients (APIs).
Table 2: Verified Commercial Suppliers
| Supplier / Network | Catalog / Reference | Purity Grade | Primary Application Focus |
| Sigma-Aldrich | ENAH304993F6 | ≥97% | High-throughput screening & R&D[6][7] |
| Matrix Scientific | Custom Inquiry | 95–98% | Scale-up and intermediate synthesis[8] |
| Manchester Organics | Custom Inquiry | ≥97% | Specialized fluorinated building blocks[9] |
| GuideChem Aggregator | CAS 118559-17-4 | Variable | Bulk sourcing & global procurement[10][11] |
Synthetic Utility & Logical Workflows
The para-chloro substituent of 1-Chloro-4-(pentafluoroethyl)benzene serves as an ideal handle for late-stage functionalization. Historically, aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them challenging substrates for oxidative addition compared to aryl bromides or iodides. However, modern palladium catalysis utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) has rendered them highly competent electrophiles.
The logical progression from raw building block to optimized drug candidate is mapped below.
Fig 1: Synthetic integration and pharmacokinetic impact of 1-Chloro-4-(pentafluoroethyl)benzene.
Validated Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling
To ensure a self-validating and reproducible system, the following protocol details a Suzuki-Miyaura cross-coupling utilizing 1-Chloro-4-(pentafluoroethyl)benzene.
Causality & Design Rationale: We select XPhos Pd G3 as the precatalyst. The bulky, electron-rich XPhos ligand lowers the activation energy required for the challenging oxidative addition into the C(sp2)-Cl bond. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, which suppresses the off-target protodeboronation of the arylboronic acid coupling partner.
Step-by-Step Methodology
-
Inert Atmosphere Preparation:
-
Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the desired arylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv).
-
Causality: The inert atmosphere prevents competitive oxidation of the electron-rich phosphine ligand, which would prematurely deactivate the catalyst.
-
-
Reagent & Solvent Addition:
-
Action: Add 1-Chloro-4-(pentafluoroethyl)benzene (1.0 mmol, 1.0 equiv) and a rigorously degassed solvent mixture of THF/H2O (4:1 v/v, 5.0 mL total).
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a reactive, electron-rich boronate intermediate.
-
-
Reaction Execution:
-
Action: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously (800 rpm) at 65 °C for 4 hours.
-
-
Self-Validation & In-Process Monitoring:
-
Action: At the 3-hour mark, quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS.
-
Validation Metric: The system is validated when the starting material peak (m/z 230) is <2% relative abundance, and the biaryl product mass is dominant. Troubleshooting: If protodeboronation is detected (indicated by the presence of the des-boronated arene), reduce the reaction temperature to 50 °C in subsequent optimization runs.
-
-
Workup & Isolation:
-
Action: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure pentafluoroethyl-biaryl scaffold.
-
References
-
PubChem Database , "1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639", National Center for Biotechnology Information. Available at:[Link]
-
Journal of Medicinal Chemistry , "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange", ACS Publications. Available at:[Link]
-
Pharmaceuticals (Encyclopedia.pub) , "The Role of Small Molecules Containing Fluorine Atoms", MDPI / Encyclopedia.pub. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-chloro-4-(chloromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-chloro-4-(chloromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 8. evitachem.com [evitachem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. guidechem.com [guidechem.com]
- 11. guidechem.com [guidechem.com]
Electron-withdrawing effects of the pentafluoroethyl group
The Pentafluoroethyl ( ) Group in Advanced Drug Design: Electron-Withdrawing Dynamics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
The pentafluoroethyl (
Physicochemical and Electronic Profiling
The electron-withdrawing nature of the
Interestingly, while one might intuitively expect
Table 1: Physicochemical Parameters of Key Alkyl and Fluoroalkyl Groups
| Substituent | Hammett | Hammett | Hansch | Electronic Effect Type |
| -0.17 | -0.07 | 0.56 | +I (Donating) | |
| +0.54 | +0.43 | 0.88 | -I (Withdrawing) | |
| -0.15 | -0.07 | 1.02 | +I (Donating) | |
| +0.52 | +0.47 | 1.23 | -I (Withdrawing) |
Mechanistic Influence on Pharmacokinetics (E-E-A-T)
The integration of a
-
pKa Modulation: The strong -I effect of the
group withdraws electron density from adjacent basic centers (e.g., amines), significantly lowering their pKa. This increases the fraction of the unionized drug at physiological pH, directly enhancing passive cellular membrane permeability. -
Metabolic Shielding: The dense electron cloud and extremely strong C-F bonds (approx. 116 kcal/mol) create a robust steric and electronic shield. This repels oxidative enzymes like Cytochrome P450, preventing rapid clearance via hydroxylation and prolonging the drug's half-life.
Logical pathway of C2F5 integration impacting pharmacokinetics and bioavailability.
State-of-the-Art Synthetic Methodologies: to Homologation
Historically, pentafluoroethylation relied on gaseous, environmentally hazardous, or expensive reagents like
Workflow for the in situ generation and cross-coupling of CuC2F5 via C1-to-C2 homologation.
Protocol 1: Copper-Mediated Pentafluoroethylation of Aryl Iodides using
Objective: Introduce a
-
Preparation of the Inert Environment: Flame-dry a Schlenk tube and backfill with argon three times.
-
Causality: The
and intermediates are highly sensitive to moisture and oxygen, which would lead to rapid protodecupration or oxidation, killing the catalytic cycle.
-
-
Reagent Loading: Add
(1.5 equiv) and (1.5 equiv) to the tube.-
Causality:
must be strictly anhydrous; it acts as the nucleophilic initiator to cleave the Si-C bond of , generating the active species.
-
-
Solvent and Substrate Addition: Inject anhydrous DMF, followed by the aryl iodide (1.0 equiv). Stir at room temperature for 5 minutes.
-
Causality: DMF is chosen for its high dielectric constant, stabilizing the transient anionic and organometallic intermediates.
-
-
In Situ Generation of
: Slowly inject (3.0 equiv) over 2 minutes.-
Causality: Controlled, slow addition prevents runaway generation of difluorocarbene (
), ensuring efficient insertion into the bond rather than undesired dimerization to tetrafluoroethylene gas.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the sterically hindered
species to undergo oxidative addition with the aryl iodide.
-
-
Quenching and Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash with water, dry the organic layer over
, concentrate, and purify via flash chromatography.
Photoredox Catalysis for Pentafluoroethylation
Beyond traditional cross-coupling, recent breakthroughs have introduced photoredox catalysis for late-stage functionalization. Using custom-synthesized pentafluoroethyl sulfoximine reagents, researchers can generate
Protocol 2: Photocatalytic Pentafluoroethylation-Difunctionalization of Styrenes
Objective: Hydroxypentafluoroethylation of styrenes.
-
Mixture Preparation: In a vial equipped with a Teflon septum, dissolve the styrene (1.0 equiv), pentafluoroethyl sulfoximine (1.5 equiv), and
(1 mol%) in an /MeCN mixture.-
Causality: The
/MeCN solvent mixture ensures solubility of the organic substrate while providing the necessary water nucleophile for the final trapping step.
-
-
Degassing: Sparge the solution with argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly quenches the excited state of the Iridium photocatalyst (
) and intercepts the radical, leading to unwanted peroxy side products.
-
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.
-
Causality: Blue light specifically excites the Ir-catalyst, driving the single-electron transfer (SET) required to fragment the sulfoximine and release the electrophilic
radical.
-
-
Radical Addition & Oxidation: The reaction proceeds autonomously.
-
Causality: The
radical selectively adds to the less sterically hindered terminal position of the styrene, forming a benzylic radical that is subsequently oxidized to a carbocation (closing the catalytic cycle) and trapped by .
-
References
- From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethyl
- Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Deriv
- Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange.soton.ac.uk.
- Five shades of green : substituent influence on the (spectro-) electrochemical properties of diferrocenyl(phenyl)methylium dyes.d-nb.info.
Methodological & Application
Applications of 1-Chloro-4-(pentafluoroethyl)benzene in organic synthesis
Application Note & Protocol Guide: 1-Chloro-4-(pentafluoroethyl)benzene in Advanced Organic Synthesis
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter the demand for incorporating highly lipophilic and metabolically stable motifs into pharmaceutical and agrochemical scaffolds. The pentafluoroethyl (-C₂F₅) group is a premier structural moiety that outperforms the traditional trifluoromethyl (-CF₃) group in enhancing drug lipophilicity, membrane permeability, and resistance to cytochrome P450-mediated oxidative metabolism[1][2].
1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4) serves as a highly versatile, bifunctional building block[3]. While aryl chlorides are traditionally challenging substrates in cross-coupling chemistry due to their high C–Cl bond dissociation energy (~96 kcal/mol), the strongly electron-withdrawing nature of the para-pentafluoroethyl group (Hammett constant
Quantitative Data & Reagent Profiling
To successfully deploy this building block, one must understand its physicochemical parameters and the specific catalytic systems required to activate the aryl chloride bond.
Table 1: Physicochemical and Electronic Properties
| Property | Value | Synthetic Implication |
|---|---|---|
| Molecular Formula | C₈H₄ClF₅ | Core scaffold for fluorinated biaryls. |
| Molecular Weight | 230.56 g/mol | High mass contribution; requires precise stoichiometric calculation. |
| XLogP3 | 4.0 | Confers extreme lipophilicity to downstream products[3]. |
| Boiling Point | ~165–167 °C | Liquid at room temperature; easily handled but requires closed-system heating for high-temp reactions. |
| Electronic Effect (-C₂F₅) | Strongly Withdrawing | Accelerates oxidative addition of Pd(0) into the C–Cl bond. |
Table 2: Comparative Ligand Selection for C–Cl Activation
| Reaction Type | Optimal Ligand | Causality & Rationale |
|---|---|---|
| Miyaura Borylation | XPhos | Exceptional steric bulk accelerates reductive elimination, preventing catalyst trapping and unwanted arene dimerization. |
| Suzuki-Miyaura | SPhos | High electron density promotes rapid oxidative addition; highly effective for electron-deficient aryl chlorides. |
| Buchwald-Hartwig | BrettPhos | Specifically designed to prevent
Divergent Synthetic Workflows
The true value of 1-Chloro-4-(pentafluoroethyl)benzene lies in its ability to be functionalized via multiple orthogonal pathways. The diagram below illustrates the primary synthetic trajectories utilized in modern drug discovery.
Divergent synthetic workflows for 1-Chloro-4-(pentafluoroethyl)benzene in organic synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation
Objective: Synthesis of 2-(4-(pentafluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Causality & Design:
Converting the aryl chloride into a boronic ester inverts the polarity of the molecule, preparing it for late-stage Suzuki couplings. We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add bis(pinacolato)diboron (
, 1.5 equiv), KOAc (3.0 equiv), (2 mol%), and XPhos (8 mol%). -
Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is vital to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Reagent Addition: Inject 1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv, 1.0 mmol) and anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 90 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Check: Monitor the reaction via GC-MS. The quantitative disappearance of the starting material (
230) and the emergence of the product peak ( 322) validate the catalytic cycle. A visual shift from dark red (resting Pd(0) state) to a pale yellow/brown suspension indicates active catalytic turnover. -
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Protocol 2: Directed Halogen-Metal Exchange and Electrophilic Trapping
Objective: Synthesis of 1-(4-(pentafluoroethyl)phenyl)ethan-1-ol via aryllithium generation.
Causality & Design:
While aryl chlorides are generally highly resistant to halogen-metal exchange compared to aryl bromides or iodides, the strongly electron-withdrawing -C₂F₅ group stabilizes the resulting aryl anion, making lithiation viable. We use
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under Argon, add 1-Chloro-4-(pentafluoroethyl)benzene (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise, add
-BuLi (1.1 mmol, 2.5 M in hexanes) over 5 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78 °C for 45 minutes. -
Self-Validation Check (Optional but recommended): Quench a 0.1 mL aliquot with
. Analyze via ¹H and ¹⁹F NMR. The disappearance of the aromatic proton adjacent to the chloride and the incorporation of deuterium confirms successful quantitative metalation. -
Electrophile Addition: Slowly add acetaldehyde (1.5 mmol) dissolved in 2 mL of anhydrous THF. Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with diethyl ether ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify the secondary alcohol via silica gel chromatography.
References
-
1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 Source: PubChem, National Library of Medicine. URL:[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
“Ligandless” Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3 Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Sources
Application Note: Advanced Cross-Coupling Strategies Utilizing 1-Chloro-4-(pentafluoroethyl)benzene
[label="Pd(0)L_n\nActive Catalyst", fillcolor="#FBBC05", fontcolor="#2
Finalizing the Note
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Executive Summary & Mechanistic Rationale
The strategic incorporation of the pentafluoroethyl (-C₂F₅) moiety into aromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. This highly fluorinated group imparts exceptional lipophilicity, enhances transmembrane permeability, and provides robust metabolic stability against cytochrome P450-mediated degradation [1.9].
While aryl chlorides are traditionally viewed as challenging substrates for cross-coupling due to the high bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol)[1], 1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4) represents a highly activated electrophile. The strong electron-withdrawing nature of the para-pentafluoroethyl group (Hammett
Catalytic Pathway Visualization
To understand the experimental choices in the protocols below, it is essential to visualize the catalytic cycle. The electron-withdrawing -C₂F₅ group accelerates the formation of the oxidative addition complex, shifting the rate-limiting step toward transmetalation or reductive elimination depending on the nucleophile.
Pd-catalyzed cycle showing accelerated oxidative addition of 1-Chloro-4-(pentafluoroethyl)benzene.
Ligand Selection and Quantitative Reaction Parameters
Despite the electronic activation provided by the -C₂F₅ group, the choice of ligand remains critical to prevent catalyst deactivation pathways, such as protodehalogenation or catalyst aggregation (black palladium formation)[3]. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands stabilize the Pd(II) intermediates and accelerate reductive elimination via their steric bulk.
Table 1: Optimized Quantitative Parameters for Cross-Coupling Reactions
| Reaction Type | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Typical Yield (%) | Key Mechanistic Insight |
| Suzuki-Miyaura | 1-2 mol% Pd₂(dba)₃ / 2-4 mol% XPhos | K₃PO₄ (aq) / Toluene | 80–100 | 85–95 | XPhos accommodates the steric bulk of the -C₂F₅ group during transmetalation. |
| Buchwald-Hartwig | 2 mol% Pd(OAc)₂ / 4 mol% RuPhos | Cs₂CO₃ / 1,4-Dioxane | 100–110 | 75–88 | RuPhos prevents β-hydride elimination when coupling with aliphatic amines. |
| Sonogashira | 5 mol% PdCl₂(PPh₃)₂ / 10 mol% CuI | Et₃N (neat or in DMF) | 70–80 | 80–90 | CuI facilitates the formation of the copper acetylide for rapid transmetalation. |
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. Observable physical changes (e.g., color shifts, precipitation) are embedded within the steps to ensure the operator can confirm the reaction's progress in real-time.
Protocol A: Suzuki-Miyaura Coupling with Aryl/Alkyl Boronic Acids
Objective: Synthesis of 4-(pentafluoroethyl)biphenyl derivatives.
Materials:
-
1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.01 equiv, 1.0 mol%)
-
XPhos (0.024 equiv, 2.4 mol%)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Toluene/H₂O (10:1 v/v, 5.5 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Stir at room temperature for 10 minutes. Self-Validation: The solution will transition from a dark purple/black suspension to a deep, homogeneous red-burgundy color, indicating the successful formation of the active Pd(0)-XPhos complex.
-
Reagent Introduction: Add the arylboronic acid and 1-Chloro-4-(pentafluoroethyl)benzene via microsyringe.
-
Base Addition: Add 0.5 mL of a degassed aqueous K₃PO₄ solution (4.0 M). Causality Note: The biphasic system is crucial. The aqueous base activates the boronic acid to form the reactive boronate species, which is essential for transmetalation with the sterically hindered Pd(II) complex[1].
-
Heating: Seal the tube and heat in an oil bath at 90 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the fluorinated biaryl product.
Protocol B: Buchwald-Hartwig Amination
Objective: C-N bond formation to yield N-substituted 4-(pentafluoroethyl)anilines.
Materials:
-
1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2.0 mol%)
-
RuPhos (0.04 equiv, 4.0 mol%)
-
Cs₂CO₃ (1.4 equiv, 1.4 mmol)
-
1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon atmosphere, charge a reaction vial with Pd(OAc)₂, RuPhos, and finely powdered Cs₂CO₃. Causality Note: Cs₂CO₃ must be strictly anhydrous; trace water will lead to the hydrolysis of the activated aryl chloride to the corresponding phenol instead of the desired amination.
-
Reactant Addition: Add 1-Chloro-4-(pentafluoroethyl)benzene, the amine, and anhydrous 1,4-dioxane.
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours. Self-Validation: The reaction mixture will become cloudy and precipitate inorganic salts (CsCl) as the reaction proceeds, serving as a visual indicator of successful C-Cl bond cleavage.
-
Filtration and Concentration: Cool the mixture, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography.
Troubleshooting & Process Optimization
-
Issue: High levels of protodehalogenation (formation of pentafluoroethylbenzene).
-
Cause: Reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if using alkyl amines/boronic acids) or abstract a proton from the solvent.
-
Solution: Switch to a more sterically demanding ligand (e.g., BrettPhos instead of RuPhos) to force the reductive elimination step. Ensure absolute degassing of solvents, as trace oxygen can disrupt the delicate catalytic cycle.
-
-
Issue: Incomplete conversion of the aryl chloride.
-
Cause: Catalyst poisoning or insufficient activation of the nucleophile.
-
Solution: For Suzuki couplings, ensure the base is sufficiently strong. If K₃PO₄ is ineffective, transitioning to a stronger base like KOtBu or utilizing low catalyst loading protocols in aqueous media can drive the reaction to completion[3].
-
References
- Source: nih.
- Source: rsc.
- Source: nih.
- “Ligandless” Pentafluoroethylation of Unactivated (Hetero)
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(pentafluoroethyl)benzene
Executive Summary
This guide details the reactivity profile and experimental protocols for 1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4).[1] As a structural analog to 4-chlorobenzotrifluoride, this building block is increasingly critical in medicinal chemistry for introducing the lipophilic, metabolically stable pentafluoroethyl (
While the
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8][9]
Substrate Analysis
-
Compound: 1-Chloro-4-(pentafluoroethyl)benzene[1]
-
Electronic Character: Electron-deficient Aryl Chloride.[2]
-
Hammett Constant (
): The group has a value of approximately 0.52 , similar to (0.54). -
Implication: The strong electron-withdrawing nature reduces the electron density at the oxidative addition site (C-Cl), lowering the activation energy for Pd(0) insertion compared to chlorobenzene. However, it is less reactive than the corresponding bromide or iodide.
Critical Success Factors
-
Ligand Selection: Standard triphenylphosphine (
) is often insufficient for aryl chlorides. Bulky, electron-rich phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are required to facilitate the difficult oxidative addition step. -
Base Sensitivity: The
group is generally stable to base, but strong nucleophiles (e.g., methoxide) in high concentrations at high temperatures could potentially attack the aromatic ring (SNAr) if the chloride is not displaced first. -
Volatility: Ensure reaction vessels are sealed; the compound has moderate volatility.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the pentafluoroethyl group influences reactivity.
Figure 1: Catalytic cycle emphasizing the activation of the C-Cl bond by the pentafluoroethyl group.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Application: Synthesis of biaryls.[3] Rationale: The SPhos/Pd(OAc)₂ system is chosen for its exceptional turnover frequency with activated aryl chlorides. SPhos provides the electron density needed for oxidative addition and the bulk required for reductive elimination.
Materials:
-
1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%) (Ratio Pd:L = 1:2)
-
Base: K₃PO₄ (2.0 equiv) - Anhydrous, finely ground.
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent (e.g., 1 mL) and stir for 5 minutes to generate the active catalytic species (solution turns yellow/orange).
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Boronic Acid and K₃PO₄.
-
Substrate Addition: Add 1-Chloro-4-(pentafluoroethyl)benzene and the remaining solvent.
-
Catalyst Injection: Inject the pre-formed catalyst solution.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Crucial: Oxygen kills the active Pd(0)-phosphine species.
-
Reaction: Seal the vial and heat to 80-100°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.
Expected Results:
| Substrate Type | Time (h) | Typical Yield | Notes |
|---|---|---|---|
| Electron-Rich Boronic Acid | 4-6 | 85-95% | Fast reaction due to push-pull electronics. |
| Electron-Poor Boronic Acid | 12-16 | 70-85% | May require higher temp (110°C). |
| Sterically Hindered (ortho) | 12-24 | 60-80% | Switch ligand to XPhos . |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Application: Synthesis of aniline derivatives. Rationale: BrettPhos is the ligand of choice for primary amines due to its high selectivity for Mono-arylation. RuPhos is preferred for secondary amines.
Materials:
-
1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂
-
Ligand: BrettPhos (primary amines) or RuPhos (secondary amines) (2-4 mol%)
-
Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon 3 times.
-
Solids Addition: Add Pd source, Ligand, Base, and (if solid) the Amine.
-
Liquids Addition: Add the aryl chloride and solvent via syringe.
-
Reaction: Heat to 100°C for 8-16 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the chloride (MW ~230.5) and appearance of the product.[5][6]
-
Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.
Troubleshooting & Optimization Workflow
Use this decision tree when yields are suboptimal.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling of electron-deficient aryl chlorides.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.
-
PubChem Compound Summary. (2023). 1-Chloro-4-(pentafluoroethyl)benzene (CAS 118559-17-4).[1] National Center for Biotechnology Information.
-
BenchChem Application Notes. (2025). General Protocols for Suzuki-Miyaura Coupling of Aryl Chlorides.
Sources
Application Note: Strategic Utilization of 1-Chloro-4-(pentafluoroethyl)benzene in Agrochemical Synthesis
Abstract: The "Super-Trifluoromethyl" Effect
In modern agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (
1-Chloro-4-(pentafluoroethyl)benzene (CAS 401-56-9) serves as a critical electrophilic building block for introducing this moiety. The
Technical Profile & Physicochemical Properties[1]
| Property | Specification | Relevance to Synthesis |
| CAS Number | 401-56-9 | Unique Identifier |
| Formula | Halogenated Aromatic | |
| Mol.[1][2][3][4][5][6] Weight | 230.56 g/mol | Stoichiometry calculations |
| Boiling Point | ~170-175 °C | High boiling point allows high-temp couplings |
| Appearance | Colorless Liquid | Easy handling (volumetric dispensing) |
| Electronic State | Electron-Deficient ( | Activates C-Cl bond for oxidative addition |
| Sterics | Para-substituted | Reduced steric hindrance at reactive C1 site |
Strategic Application: Divergent Synthesis
The utility of 1-Chloro-4-(pentafluoroethyl)benzene lies in its duality. It acts as a robust electrophile in Palladium-catalyzed couplings, yet can be converted into a potent nucleophile via metal-halogen exchange.
Workflow Visualization
The following diagram illustrates the divergent pathways available from this single precursor.
Caption: Divergent synthetic utility of CAS 401-56-9 converting the aryl chloride into three distinct agrochemical classes.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Challenge: Aryl chlorides are inherently less reactive than bromides/iodides.[2]
Solution: The electron-withdrawing nature of the
Materials:
-
Substrate: 1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv)
-
Catalyst:
(1 mol%) or -
Ligand: SPhos or XPhos (2-4 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes. Note: Oxygen is the enemy of Pd(0) active species.
-
Charge Reagents: Add the boronic acid, base, and Pd precursor/ligand to the flask.
-
Substrate Addition: Add 1-Chloro-4-(pentafluoroethyl)benzene via syringe.
-
Thermal Activation: Heat the reaction to 100°C for 4–12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
.
Mechanistic Insight: The bulky SPhos ligand creates a "monoligated" Pd(0) species that is highly active, allowing it to insert into the strong C-Cl bond of the pentafluoroethyl-benzene [1].
Protocol B: Magnesiation via Turbo Grignard (Metal-Halogen Exchange)
Challenge: Direct insertion of Mg metal into aryl chlorides is sluggish and often requires dangerous initiation (iodine/heat).
Solution: Use Turbo Grignard (
Materials:
-
Substrate: 1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv)
-
Reagent:
(1.3 M in THF, 1.1 equiv) -
Electrophile: e.g., Benzaldehyde or
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of the substrate in THF to -20°C .
-
Why? Although the C-Cl bond is strong, the electron-withdrawing group stabilizes the resulting anion. Lower temps prevent benzyne formation.
-
-
Exchange: Dropwise add
over 15 minutes. -
Incubation: Stir at -20°C to 0°C for 1 hour.
-
Validation: Quench a small aliquot with
and check NMR for deuterium incorporation at the para-position.
-
-
Quench: Add the electrophile (e.g., aldehyde) slowly.
-
Isolation: Warm to RT, quench with saturated
.
Mechanistic Visualization: The Activated Cycle
The following diagram details why this specific substrate works effectively in cross-coupling despite being a chloride.
Caption: Catalytic cycle highlighting the activation of the C-Cl bond by the electron-withdrawing pentafluoroethyl group.
Safety & Handling Guidelines
-
Volatility: With a boiling point of ~170°C, it is not highly volatile, but aerosols can be potent respiratory irritants. Work in a fume hood.
-
Fluorine Content: Thermal decomposition (fire) releases HF (Hydrogen Fluoride) and HCl . In case of fire, use CO2 or dry chemical; do not use water jets that may spread HF [2].
-
Skin Absorption: Halogenated aromatics can be absorbed through the skin. Use Nitrile or Viton gloves (Latex is permeable to halogenated solvents).
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Thermo Fisher Scientific. (2021).[7] Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene (Analogous Hazard Data).
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
Sources
- 1. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Advanced Halogenation Protocols for 1-Chloro-4-(pentafluoroethyl)benzene
This Application Note provides a comprehensive technical guide for the halogenation of 1-Chloro-4-(pentafluoroethyl)benzene , a highly deactivated aromatic building block used in the synthesis of advanced agrochemicals and pharmaceuticals.
Executive Summary
1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4) presents a unique synthetic challenge due to the synergistic electron-withdrawing effects of the chloro substituent and the pentafluoroethyl (
This guide outlines three validated workflows:
-
Electrophilic Bromination: Utilizing cooperative directing effects to access the 2-bromo derivative.
-
Regioselective Iodination: A precision lithiation-quench protocol avoiding halogen-metal exchange.
-
Nucleophilic Displacement: Leveraging ring activation for C-N and C-O bond formation.
Reactivity Profile & Strategic Analysis
Electronic Landscape
The substrate features two directing groups with opposing inductive/resonance behaviors but cooperative regiochemical outcomes.
-
Chlorine (C-1): Weakly deactivating (
), but ortho/para directing . -
Pentafluoroethyl (C-4): Strongly deactivating (
), meta directing .
Regiochemical Consensus:
Both groups direct incoming electrophiles to the 2-position (ortho to Cl, meta to
Reaction Pathway Visualization
Figure 1: Divergent synthetic pathways based on reaction mechanism selection.
Protocol A: Electrophilic Bromination (EAS)
Objective: Synthesis of 2-bromo-1-chloro-4-(pentafluoroethyl)benzene.
Mechanism: Lewis-acid catalyzed electrophilic substitution.[1]
Challenge: The ring is deactivated; standard
Experimental Procedure
-
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and an addition funnel.
-
Charge: Add 1-Chloro-4-(pentafluoroethyl)benzene (10.0 mmol, 2.30 g) and anhydrous 1,2-dichloroethane (DCE) (20 mL).
-
Catalyst: Add anhydrous Iron(III) Bromide (
) (1.5 mmol, 0.44 g). Note: can be used but may lead to Cl/Br scrambling. -
Addition: Heat the mixture to 60°C. Dropwise add Bromine (
) (12.0 mmol, 0.61 mL) over 30 minutes. -
Reaction: Reflux (83°C) for 4–6 hours. Monitor by GC-MS. The deactivated ring requires thermal energy to overcome the activation barrier.
-
Workup: Cool to RT. Quench with saturated aqueous
(to destroy excess ). Extract with DCM ( mL). -
Purification: Wash organics with water and brine. Dry over
. Concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated ring; Catalyst poisoning | Increase catalyst to 20 mol%; Switch solvent to Nitrobenzene (higher T). |
| Regio-isomers | Temperature too high | Lower temperature to 50°C and extend time; Cooperative directing usually prevents this. |
| Poly-bromination | Excess | Strictly limit |
Protocol B: Regioselective Iodination (DoM)
Objective: Synthesis of 1-chloro-2-iodo-4-(pentafluoroethyl)benzene. Mechanism: Directed Ortho Metalation (DoM) vs. Lithium-Halogen Exchange. Critical Insight: Using n-BuLi directly risks Li/Cl exchange (removing the chlorine). To retain the chlorine and functionalize the ortho-position, a non-nucleophilic base like LDA (Lithium Diisopropylamide) is required to favor deprotonation [1].
Mechanistic Pathway
The chlorine atom acts as a Directing Metalation Group (DMG) via inductive acidification of the ortho-proton (
Figure 2: Mechanistic flow for Directed Ortho Metalation.
Experimental Procedure
-
Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (15 mL) and Diisopropylamine (11.0 mmol, 1.55 mL). Cool to -78°C. Dropwise add n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL). Stir for 30 min at 0°C, then cool back to -78°C.
-
Metalation: Dissolve 1-Chloro-4-(pentafluoroethyl)benzene (10.0 mmol) in THF (10 mL). Add this solution dropwise to the LDA solution at -78°C over 20 minutes.
-
Observation: The solution may turn yellow/orange, indicating anion formation.
-
-
Equilibration: Stir at -78°C for 1 hour. Do not warm, or benzyne formation/decomposition may occur.
-
Quench: Dissolve Iodine (
) (12.0 mmol, 3.05 g) in THF (10 mL). Add dropwise to the lithiated species at -78°C. -
Workup: Allow to warm to RT. Quench with saturated
(sodium thiosulfate) to remove purple iodine color. Extract with . -
Yield Expectation: 75–85%.
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of Chlorine by amines (e.g., Morpholine).
Mechanism: Addition-Elimination (
Experimental Procedure
-
Solvent: Use polar aprotic solvents (DMSO or DMF) to stabilize the Meisenheimer complex.
-
Reagents: Mix Substrate (1.0 equiv), Morpholine (1.5 equiv), and
(2.0 equiv). -
Conditions: Heat to 100–120°C for 12 hours.
-
Note: This reaction confirms the electron-withdrawing nature of the
group. If the ring were electron-rich, this transformation would fail.
References
-
Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and base selection).
-
Cottet, F., & Schlosser, M. (2004).[3] "Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization". European Journal of Organic Chemistry.[3]
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[4] "Heteroatom-facilitated lithiations". Organic Reactions.[1][2][5][6][7] (Classic review on directing groups).
-
Lumen Learning. "The Halogenation of Benzene".
-
Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Six Key Reactions".
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Chloro-4-(pentafluoroethyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 1-Chloro-4-(pentafluoroethyl)benzene. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes. The methodologies and explanations provided are grounded in established catalytic principles and validated through extensive literature review.
I. Understanding the Challenge: The Nature of 1-Chloro-4-(pentafluoroethyl)benzene in Suzuki Couplings
1-Chloro-4-(pentafluoroethyl)benzene presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The strong electron-withdrawing nature of the pentafluoroethyl group deactivates the aryl chloride, making the crucial oxidative addition step of the catalytic cycle more difficult.[1] The inertness of the C-Cl bond requires carefully selected, highly active catalyst systems to achieve efficient coupling.[1][2] This guide will walk you through the critical parameters to consider for successful reactions.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Chloro-4-(pentafluoroethyl)benzene is not proceeding, or the yield is very low. What are the most likely causes?
A1: The most common culprits for low or no conversion are an insufficiently active catalyst system, an inappropriate choice of base, or suboptimal reaction conditions. Given the electron-deficient nature of the substrate, a highly active palladium catalyst, often featuring bulky, electron-rich phosphine ligands, is essential to facilitate the challenging oxidative addition step.[3][4][5] Additionally, the choice of base and solvent can significantly impact the reaction rate and overall yield.[6][7]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It can be minimized by carefully controlling the reaction conditions. Lowering the reaction temperature, using a less concentrated base, and ensuring the reaction is performed under an inert atmosphere can all help to reduce homocoupling. Additionally, the choice of palladium precursor and ligand can influence the extent of this side reaction.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this substrate to ensure reproducibility?
A3: To ensure reproducibility, it is crucial to use anhydrous and deoxygenated solvents, as both water and oxygen can negatively impact the catalyst's activity.[7][8] Assembling the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6] Precise measurement of all reagents, especially the catalyst and ligand, is also critical for consistent results.
III. In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of 1-Chloro-4-(pentafluoroethyl)benzene.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst Activity | Switch to a more active palladium precatalyst such as Pd(OAc)₂ or a palladacycle.[3][4] Employ bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands (e.g., SPhos, XPhos).[3][5] | Electron-deficient aryl chlorides require highly active catalysts to overcome the high activation barrier of the oxidative addition step.[1] Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species.[9] |
| Inappropriate Base | Screen different bases. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[6] The choice of base can be solvent-dependent. | The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][10] The strength and solubility of the base can significantly influence the reaction rate. |
| Suboptimal Solvent | Test a range of solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[11] The addition of a small amount of water can sometimes be beneficial.[8] | The solvent influences the solubility of the reagents and the stability and activity of the catalyst.[9][12] |
| Low Reaction Temperature | Increase the reaction temperature. For challenging substrates, higher temperatures (e.g., refluxing toluene or dioxane) may be necessary. | The rate of the oxidative addition step is often temperature-dependent. Higher temperatures can provide the necessary energy to overcome the activation barrier. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the reaction is run under a strictly inert atmosphere. Consider using potassium trifluoroborate salts as the coupling partner. | Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. Potassium trifluoroborates are more stable towards protodeboronation.[13] |
| Homocoupling of Aryl Chloride | This is less common with electron-deficient aryl chlorides but can occur at high temperatures or with highly active catalysts. If observed, try lowering the reaction temperature or using a slightly less active catalyst system. | Homocoupling of the aryl halide can occur through a competing reaction pathway. |
IV. Recommended Starting Conditions & Experimental Protocol
The following table provides a set of recommended starting conditions for the Suzuki coupling of 1-Chloro-4-(pentafluoroethyl)benzene with a generic arylboronic acid. Optimization may be required for specific substrates.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | Toluene/H₂O (10:1 v/v) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol:
-
To a flame-dried Schlenk tube, add 1-Chloro-4-(pentafluoroethyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add deoxygenated toluene (5 mL) and deoxygenated water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Mechanistic Considerations & Workflow Diagrams
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 1-Chloro-4-(pentafluoroethyl)benzene, the oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-determining step.[14] The electron-withdrawing pentafluoroethyl group makes the aryl chloride less electron-rich, thus slowing down this step.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.
VI. References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Organic Process Research & Development. [Link]
-
Visible-Light-Activated Suzuki–Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts. ACS Catalysis. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Organic Letters. [Link]
-
Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. PubMed. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to Characterizing Unexpected Byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating one of the most common, yet challenging, aspects of chemical synthesis: the emergence of unexpected byproducts. The ratio of successful to unsuccessful chemical experiments in a typical research laboratory is often far below one, and a significant portion of a chemist's time is dedicated to understanding what went wrong and why.[1][2] This guide is structured as a series of questions you might encounter during your research, providing not just procedural steps but the underlying scientific rationale to empower your decision-making. Our goal is to transform a frustrating setback into an opportunity for discovery.
Part 1: Initial Observation & First Response
The first sign of trouble is often an unexpected result from routine reaction monitoring. A rogue spot on a Thin Layer Chromatography (TLC) plate, an extra peak in your High-Performance Liquid Chromatography (HPLC) chromatogram, or unfamiliar signals in a crude Nuclear Magnetic Resonance (NMR) spectrum all point to the presence of an unknown substance.
Q1: My reaction monitoring (TLC, HPLC, crude NMR) shows unexpected results. What are my immediate first steps?
Answer: When faced with an unexpected result, the first priority is to gather systematic information before altering the experiment. Avoid the immediate temptation to simply discard the reaction. These "failed" reactions can be the most interesting and informative.[3]
The Causality: Your initial actions should be guided by a process of elimination to determine if the byproduct is a genuine result of the intended reaction chemistry or an artifact of your setup, workup, or starting materials.
Protocol: Initial Reaction Triage
-
Verify the Observation: Rerun the analysis (e.g., TLC, LC-MS) on a fresh sample from the reaction mixture to rule out contamination or spotting errors.
-
TLC Co-spotting: On a new TLC plate, spot your starting material(s), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture in the same lane. This definitively confirms if the new spot is distinct from your starting materials.[4]
-
Check the Workup Stability: Your product or byproduct might be unstable to the acidic or basic conditions of an aqueous workup.[3]
-
Test: Before quenching the entire reaction, take a small aliquot. In a separate vial, simulate your workup conditions (e.g., add the acid or base you plan to use).
-
Analyze: Run a TLC of the main reaction pot and the workup-simulation vial. If the byproduct appears or intensifies in the vial, your workup is the likely cause.[3]
-
-
Check for Volatility or Solubility: After workup, if your product seems to have vanished, consider less common possibilities.
Part 2: Systematic Troubleshooting of Reaction Parameters
Once you've confirmed the presence of a real, unexpected byproduct, the next step is to investigate the foundational parameters of your reaction.
Q2: How can I determine if the issue stems from my starting materials or reagents?
Answer: The principle of "garbage in, garbage out" is critically important in synthesis. The purity of your starting materials and the quality of your reagents are paramount.
The Causality: An impurity in a starting material can either be carried through the reaction to appear as a new byproduct, or it can actively participate in a side reaction. Similarly, degraded reagents may have lost their reactivity or contain substances that initiate unintended chemical pathways.
Protocol: Reagent & Starting Material Audit
-
Purity Analysis: Re-analyze your starting materials using techniques appropriate for their expected structure (NMR, LC-MS, melting point). Compare the results against a trusted reference spectrum or literature data.
-
Reagent Quality Check:
-
Age and Storage: Are your reagents old or have they been stored improperly? Some reagents, like LDA or certain Grignards, have a limited shelf life or are sensitive to air and moisture.[5]
-
Titration: For organometallic reagents like n-butyllithium, titration is essential to determine the active concentration.
-
Purification: Some reagents, such as certain solvents or liquid aldehydes, may need to be distilled immediately prior to use to remove stabilizers or degradation products.[5]
-
Q3: Could my reaction conditions (temperature, solvent, concentration) be the cause of the byproduct formation?
Answer: Absolutely. Reaction conditions are not passive variables; they actively influence the kinetics and thermodynamics of competing reaction pathways.
The Causality: Every reaction has a desired pathway and a host of potential, undesired side-reaction pathways.[1] The conditions you choose can preferentially lower the activation energy for one pathway over another. For example, higher temperatures might provide enough energy to overcome the barrier for a competing side reaction that is kinetically inaccessible at lower temperatures.[4]
Troubleshooting Guide for Reaction Conditions
| Parameter | Potential Issue Leading to Byproducts | Recommended Action & Rationale |
| Temperature | Too high: May cause decomposition or activate undesired pathways. Too low: May lead to incomplete reaction, leaving reactive intermediates. | Monitor the internal reaction temperature, not just the bath temperature.[5] Experiment with a lower temperature to see if byproduct formation is suppressed. |
| Concentration | Too high: Can favor intermolecular side reactions (e.g., dimerization). Too low: Can favor intramolecular side reactions or slow the desired reaction, allowing for degradation. | Run the reaction at the concentration specified in a reliable literature procedure.[5] If none exists, start with a standard concentration (e.g., 0.1 M) and adjust. |
| Stirring | Inefficient stirring can create localized "hot spots" or high concentrations of reagents, leading to side reactions.[5] | Ensure the stir bar/overhead stirrer is adequately coupling with the magnetic stirrer and creating a vortex. For viscous reactions, mechanical stirring is superior. |
| Order of Addition | Adding reagents in the wrong order can expose a sensitive functional group to a harsh reagent prematurely. | Follow established protocols carefully. For example, in a Grignard reaction, the electrophile is added to the formed Grignard reagent, not the other way around. |
| Atmosphere | Presence of O₂ or H₂O can quench sensitive reagents (e.g., organolithiums) or participate in side reactions. | Ensure glassware is properly dried and the reaction is run under a demonstrably inert atmosphere (e.g., Nitrogen or Argon balloon/manifold). |
Part 3: Isolation and Structural Elucidation
To understand what a byproduct is, you must first isolate it in a pure form. This is often the most significant practical hurdle in the entire process.
Q4: What is a systematic workflow for determining the structure of an unknown impurity?
Answer: A multi-technique, or "multidisciplinary," approach is the gold standard for impurity identification, particularly in the pharmaceutical industry where this is a critical aspect of drug safety and development.[6][7] The workflow logically moves from obtaining general information to specific, detailed structural data.
The Causality: No single analytical technique provides all the necessary information. Mass spectrometry provides molecular weight and formula, while NMR reveals the connectivity of atoms.[8] Combining these gives a complete picture.
Figure 1. A systematic workflow for the isolation and characterization of unknown byproducts.
Q5: How do I leverage Mass Spectrometry (MS) and NMR to identify the byproduct?
Answer: MS and NMR are complementary techniques that, when used together, are incredibly powerful for structural elucidation.[8]
The Causality: MS provides the molecular formula—the "what atoms"—while NMR provides the constitution—the "how they are connected."
Step-by-Step Elucidation Protocol:
-
LC-MS (Initial Data): The first step for any unknown is often Liquid Chromatography-Mass Spectrometry.[7][9] It tells you the molecular weight of the components in your mixture. High-Resolution Mass Spectrometry (HRMS) is even more powerful, providing a highly accurate mass that can be used to predict the molecular formula.
-
Isolation: Based on the complexity of the mixture seen in the LC-MS, choose an appropriate isolation method (e.g., preparative HPLC). The goal is to obtain a sample of the byproduct that is >95% pure for NMR analysis.
-
1D NMR (The Framework):
-
¹H NMR: Provides information on the number and type of different proton environments in the molecule. Integration gives the relative ratio of protons. Chemical shift tells you about the electronic environment (e.g., aromatic, aliphatic). Splitting patterns (multiplicity) tell you about neighboring protons.
-
¹³C NMR: Shows the number and type of carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) that reveal whether a carbon signal corresponds to a CH, CH₂, or CH₃ group.
-
-
2D NMR (The Connections): If the structure is not obvious from 1D spectra, 2D NMR is required.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to (i.e., are neighbors of) other protons. This helps to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to. It maps the protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified in COSY into a complete molecular structure.
-
Part 4: Mechanistic Investigation & Prevention
With the structure of the byproduct confirmed, you can now transition from a chemist to a detective. The goal is to deduce the reaction mechanism that formed the byproduct and then rationally design an experiment to prevent it.
Q6: How do I hypothesize the reaction mechanism that led to this byproduct?
Answer: Consider all reactants, reagents, intermediates, and even the solvent as potential participants in a side reaction. Many "unexpected" byproducts are actually the result of well-known, but often overlooked, named reactions.
The Causality: Byproduct formation is not random; it follows the fundamental principles of reactivity. By comparing the structure of your byproduct to your starting materials, you can often identify the bonds that were formed or broken and propose a plausible electron-pushing mechanism.
Common Side Reaction Scenarios:
-
Competing Nucleophiles/Electrophiles: If your substrate has multiple reactive sites, a reaction might occur at an unintended position. This is a question of chemo- or regioselectivity.[10]
-
Self-Condensation: An enolizable ketone or aldehyde can react with itself in an aldol or Claisen condensation.[4]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can disproportionate to form a carboxylic acid and an alcohol.[4]
-
Michael Addition: An enolate can add to the α,β-unsaturated ketone product, leading to a 1,5-dicarbonyl compound.[4]
-
Rearrangements: Carbocation intermediates are prone to rearrangements (e.g., hydride or alkyl shifts) to form a more stable carbocation before reacting further.
-
Solvent Participation: Solvents are not always inert. Ethereal solvents can be cleaved under strongly acidic conditions. Dichloromethane can act as an electrophile in some Friedel-Crafts type reactions.
Q7: What strategies can I employ to minimize or eliminate the formation of this byproduct in future reactions?
Answer: The strategies for minimizing byproducts are rooted in controlling the reaction environment to favor the desired reaction pathway. This is the core of process optimization and green chemistry.[11][12]
The Causality: By adjusting conditions like temperature, reagent choice, and catalysis, you can manipulate the relative rates of the desired reaction versus the side reaction. The goal is to make the desired reaction so fast and efficient that the side reaction cannot effectively compete.
Strategies for Byproduct Mitigation
| Strategy | Principle | Example Application |
| Optimize Reaction Conditions | Fine-tune temperature, concentration, and addition times to find a window where the desired reaction is fast and the side reaction is slow. | Lowering the temperature can often suppress side reactions that have a higher activation energy.[4] |
| Change the Reagent/Catalyst | A more selective reagent can distinguish between two competing reactive sites. Catalysts can lower the activation energy for only the desired pathway.[12] | If a strong, non-selective base is causing multiple side reactions, switching to a milder, more sterically hindered base might improve selectivity. |
| Protecting Groups | Temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. | If you want to perform a reaction on a ketone in the presence of an aldehyde, you can selectively protect the more reactive aldehyde as an acetal first. |
| Improve Mixing | Use efficient stirring to avoid localized high concentrations of reagents that can promote side reactions like dimerization.[13] | For a highly exothermic addition, ensure vigorous stirring and slow addition of the reagent to dissipate heat and maintain homogeneity. |
| Apply Green Chemistry Principles | Use catalysts (including biocatalysts) to improve atom economy and selectivity. Consider solvent-free conditions where appropriate.[12] | Replacing a stoichiometric reagent with a catalytic amount of a transition metal catalyst can drastically reduce waste and improve reaction efficiency.[10] |
Figure 2. The iterative troubleshooting workflow for mitigating byproduct formation.
References
- Chemical Reaction Byproducts. (n.d.). Sustainability.
- Lumbard, K. (n.d.). Side Reactions in Organic Synthesis.
- Strategies to Reduce Waste in Chemical Engineering to Preserve the Environment in Libya. (2025, April 24). Quest Journals.
- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025, July 31). Patsnap Eureka.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Advances in Reaction Conditions for Sustainable and Green Chemistry. (n.d.). JOCPR.
- Improving Efficiency in Efficient Chemical Processes. (2026, February 24). Sulzer Chemtech.
- Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2025, August 06). ResearchGate.
- Troubleshooting side reactions in Claisen-Schmidt condensation. (2025). BenchChem.
- How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
- Floreancig, P. (2004, December 27). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design.
- Chemistry Innovations to Reduce Byproduct Waste. (2022, April 28). University of Guelph.
- Alsante, K. M., et al. (2004, September 15). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical Sciences, 93(9), 2296-309.
- Gathungu, R. M., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023, July 19). News-Medical.Net.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 11. questjournals.org [questjournals.org]
- 12. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 13. solutions.sulzer.com [solutions.sulzer.com]
Technical Support Center: Scaling Up Reactions with 1-Chloro-4-(pentafluoroethyl)benzene
Welcome to the technical support center for 1-Chloro-4-(pentafluoroethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile fluorinated building block. Here, we address common challenges and frequently asked questions encountered when scaling up reactions, providing expert insights and practical troubleshooting strategies to ensure the success of your synthesis.
Introduction: Understanding the Reagent
1-Chloro-4-(pentafluoroethyl)benzene is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure features a benzene ring substituted with a chlorine atom and a highly electron-withdrawing pentafluoroethyl (-C₂F₅) group.[2] This unique combination imparts specific reactivity: the chlorine atom serves as a handle for cross-coupling and substitution reactions, while the powerful inductive effect of the -C₂F₅ group significantly influences the electronic properties of the aromatic ring. This guide will help you navigate the nuances of its reactivity to achieve optimal results in your scale-up campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 1-Chloro-4-(pentafluoroethyl)benzene?
This compound is a substituted aromatic hydrocarbon with the molecular formula C₈H₄ClF₅ and a molecular weight of approximately 230.56 g/mol .[2] The pentafluoroethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][3]
Q2: What are the primary applications of this compound?
It serves as a critical building block for introducing the pentafluoroethylphenyl moiety into target molecules. This is highly desirable in drug discovery and agrochemical research, as the -C₂F₅ group can enhance metabolic stability, lipophilicity, and binding affinity.[1] It is commonly used in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to synthesize more complex chemical entities.[1][4]
Q3: In which common reaction types is 1-Chloro-4-(pentafluoroethyl)benzene used?
This reagent is primarily used in three major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring allows for the direct displacement of the chloride by strong nucleophiles.[3][6]
-
Electrophilic Aromatic Substitution (EAS): While the ring is deactivated, EAS reactions can still occur under specific conditions, though they are generally more challenging than with electron-rich aromatics.[7][8]
Q4: What are the essential safety and handling precautions?
As with many halogenated aromatic compounds, 1-Chloro-4-(pentafluoroethyl)benzene should be handled with care in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information before use.[9]
Troubleshooting Guide for Scale-Up Reactions
Scaling reactions from the bench to pilot or production scale often introduces new challenges. This section addresses specific problems you may encounter.
Problem 1: Low or No Conversion in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
-
Q: My reaction is stalling. What is the most likely cause?
-
A: Catalyst system inefficiency is the primary suspect. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[12] The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[13][14]
-
Solution:
-
Ligand Choice: For aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands, which are designed to promote the challenging oxidative addition step.[13] See the table below for recommended systems.
-
Catalyst Loading: While catalyst loading is typically kept low for cost-effectiveness, a slight increase (e.g., from 1 mol% to 2-3 mol%) may be necessary for this less reactive substrate, especially during initial scale-up trials.
-
Base Strength and Solubility: The choice of base is critical. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often required. For Suzuki couplings, bases like potassium phosphate or cesium carbonate are effective at activating the boronic acid partner.[5][15] Ensure the base is finely powdered and well-dispersed for optimal reactivity.
-
-
| Reaction Type | Recommended Ligand Class | Specific Examples | Recommended Base |
| Buchwald-Hartwig Amination | Bulky, Electron-Rich Monophosphines | XPhos, RuPhos, SPhos | Sodium tert-butoxide (NaOtBu), LHMDS |
| Suzuki-Miyaura Coupling | Bulky, Electron-Rich Monophosphines | SPhos, RuPhos, n-BuPAd₂ | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) |
-
Q: I've optimized the catalyst system, but the reaction is still sluggish. What else can I check?
-
A: Reaction parameters like temperature and solvent quality are crucial.
-
Solution:
-
Temperature: Aryl chloride couplings often require higher reaction temperatures (e.g., 90-120 °C) to overcome the higher activation energy of the oxidative addition step.[12]
-
Solvent Quality: Palladium catalysts are sensitive to oxygen and water. Ensure you are using high-purity, anhydrous, and degassed solvents (e.g., toluene, dioxane, THF). Sparging the solvent with an inert gas (Nitrogen or Argon) for 30-60 minutes before use is highly recommended.
-
-
Problem 2: Significant Formation of Side Products
-
Q: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?
-
A: Hydrodehalogenation often arises from moisture or competing side reactions in the catalytic cycle.
-
Solution:
-
Strictly Anhydrous Conditions: As mentioned above, ensure all reagents and solvents are scrupulously dried. Any protic source can lead to protonolysis of key intermediates.
-
Optimize Ligand-to-Metal Ratio: An appropriate excess of the phosphine ligand relative to the palladium precursor can sometimes suppress side reactions by ensuring the metal center remains in the desired coordination state. A ligand:Pd ratio of 1.5:1 to 2:1 is a common starting point.
-
-
-
Q: In my Buchwald-Hartwig amination, I see byproducts suggesting beta-hydride elimination. What can be done?
-
A: Beta-hydride elimination is a known decomposition pathway for palladium-amido complexes, especially with amines bearing β-hydrogens. [4]
-
Solution: The choice of ligand is key to controlling this pathway. Bulky ligands, such as the Buchwald-type biaryl phosphines, often create a steric environment around the palladium center that disfavors the conformation required for β-hydride elimination and promotes the desired reductive elimination.[4][16]
-
Problem 3: Challenges in Product Purification
-
Q: How can I efficiently remove residual palladium from my product?
-
A: Palladium removal is a common challenge in process chemistry.
-
Solution:
-
Chromatography: For smaller scales, column chromatography on silica gel is effective.
-
Scavengers: On a larger scale, consider stirring the crude product solution with a palladium scavenger (e.g., silica-based thiols, activated carbon) followed by filtration.
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a mild chelator like cysteine or thiourea can sometimes help extract palladium salts.
-
-
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of 1-Chloro-4-(pentafluoroethyl)benzene with a representative secondary amine, morpholine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Chloro-4-(pentafluoroethyl)benzene | 230.56 | 10.0 | 1.0 | 2.31 g |
| Morpholine | 87.12 | 12.0 | 1.2 | 1.05 g (1.05 mL) |
| Pd₂(dba)₃ | 915.72 | 0.1 (0.2 mol% Pd) | 0.01 | 91.6 mg |
| XPhos | 476.65 | 0.4 | 0.04 | 190.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.4 | 1.35 g |
| Anhydrous Toluene | - | - | - | 20 mL |
Procedure:
-
Inert Atmosphere: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a nitrogen or argon atmosphere.
-
Reagent Addition: Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous toluene via syringe, followed by the morpholine and finally the 1-Chloro-4-(pentafluoroethyl)benzene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-(pentafluoroethyl)phenyl)morpholine.
Visual Workflow and Diagrams
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
References
-
PubChem. 1-Chloro-4-(pentafluoroethyl)benzene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-4-fluoro- (CAS 352-33-0). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Airgas. SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. [Link]
-
Occupational Safety and Health Administration. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
SciSpace. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Journal of the Chemical Society. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Master Organic Chemistry. The Six Key Electrophilic Aromatic Substitution Reactions. [Link]
Sources
- 1. 1-Chloro-2-(pentafluoroethyl)benzene|CAS 118559-18-5 [benchchem.com]
- 2. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. airgas.com [airgas.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Characterization of 1-Chloro-4-(pentafluoroethyl)benzene derivatives
The
Executive Summary
1-Chloro-4-(pentafluoroethyl)benzene (CAS: 344-65-0) represents a critical building block for "fluorine scanning" in drug discovery. While the trifluoromethyl (
This guide provides a technical comparison of the
Part 1: Physicochemical Comparison
The selection of a fluoroalkyl group is rarely arbitrary. The "Pentafluoroethyl Effect" describes the phenomenon where extending the perfluoroalkyl chain increases lipophilicity and steric bulk without significantly altering the electronic deactivation of the aromatic ring.
Table 1: Comparative Substituent Constants
Note: Values are derived from standard Hammett and Hansch equations for para-substituted benzene derivatives.
| Property | Pentafluoroethyl ( | Trifluoromethyl ( | Ethyl ( | Implication for Drug Design |
| Hammett | 0.52 | 0.54 | -0.15 | |
| Hansch | 1.30 | 0.88 | 1.02 | Key Differentiator: |
| Steric Parameter ( | -2.8 | -2.4 | -1.3 | |
| Metabolic Stability | High | High | Low | The C-F bond strength prevents oxidative metabolism (vs. labile benzylic C-H in ethyl). |
Decision Logic: When to use ?
Use the following decision tree to determine if 1-Chloro-4-(pentafluoroethyl)benzene is the superior building block for your lead optimization.
Figure 1: Strategic selection of fluoroalkyl groups based on ADME requirements.
Part 2: Spectroscopic Characterization
Validating the integrity of the
Protocol A: NMR Identity Verification
Objective: Confirm the presence of the intact pentafluoroethyl chain.
Solvent:
-
NMR (Uncoupled):
-
Look for two distinct signals (unlike the single singlet of
). -
Signal 1 (
): ppm (appears as a broad singlet or triplet). -
Signal 2 (
): ppm (appears as a quartet, coupling to the ). -
Note: The integration ratio must be exactly 3:2.
-
-
NMR:
-
Triplet-of-quartets: The benzylic carbon (attached to
) will show complex splitting due to coupling with both nuclei ( Hz). -
Aromatic Signals: The carbon para to the
group (bearing the Cl) will be shielded relative to a non-fluorinated analog.
-
Part 3: Synthetic Utility & Experimental Protocols
The primary challenge with 1-Chloro-4-(pentafluoroethyl)benzene is the aryl chloride handle. While less reactive than bromide or iodide, the electron-withdrawing nature of the
Protocol B: High-Efficiency Suzuki-Miyaura Coupling
Rationale: Standard
Reagents:
-
Substrate: 1-Chloro-4-(pentafluoroethyl)benzene (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: THF:Water (4:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and base.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is the primary cause of failure in low-loading Pd catalysis.
-
Catalyst Addition: Add XPhos Pd G3 (2 mol%) rapidly under positive inert gas pressure.
-
Solvent: Add degassed solvent mixture (THF/Water) via syringe.
-
Reaction: Heat to 60-80°C for 2-4 hours. The electron-deficient nature of the substrate typically allows completion < 4 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The
group makes the product less polar; expect higher values than non-fluorinated analogs.
Synthetic Workflow Diagram
Figure 2: Mechanistic workflow for the Pd-catalyzed activation of the aryl chloride.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry. Beilstein Journal of Organic Chemistry, 4, 13. Link
Benchmarking the performance of 1-Chloro-4-(pentafluoroethyl)benzene in specific applications
Advanced Benchmarking of 1-Chloro-4-(pentafluoroethyl)benzene in Medicinal and Materials Chemistry
As the demands for highly specific, metabolically stable, and lipophilic building blocks intensify in drug discovery and agrochemical development, the strategic selection of fluorinated motifs has become a cornerstone of rational design. While the trifluoromethyl (–CF3) group has historically dominated this space, the pentafluoroethyl (–C2F5) group is rapidly emerging as a superior alternative for specific applications.
This guide objectively benchmarks 1-Chloro-4-(pentafluoroethyl)benzene (CAS: 118559-17-4) against its traditional analogs, detailing the causality behind its physicochemical behavior and providing self-validating experimental protocols for its application.
The Causality of the "Fluorine Effect": –CF3 vs. –C2F5
The process of understanding the influence of aliphatic fluorination on lipophilicity was pioneered by the Müller/Carreira group[1]. A common misconception in medicinal chemistry is that adding any fluorine atom universally increases lipophilicity. In reality, the introduction of a strong C–F dipole can actually decrease lipophilicity locally[1].
However, when fluorination is extended across two vicinal carbon atoms to form a fully perfluorinated ethyl chain (–C2F5), the massive increase in the hydrophobic surface area outweighs the dipole penalty. Consequently, only fully fluorinated pentafluoroethyl-containing compounds consistently exhibit a larger LogP than their nonfluorinated or partially fluorinated counterparts[1].
In drug design, the presence of a pentafluoroethyl group improves biological activity by combining a unique steric factor with increased electronegativity, lipophilicity, and metabolic stability[2]. The –C2F5 group is sterically comparable to the highly lipophilic pentafluorosulfanyl (–SF5) group, making it exceptionally effective at filling deep hydrophobic pockets in target proteins while completely shielding the aromatic ring from cytochrome P450-mediated benzylic oxidation[2].
Figure 1: Rational design workflow for mitigating metabolic liabilities via pentafluoroethylation.
Physicochemical Benchmarking: Quantitative Comparison
To understand the operational advantages of 1-Chloro-4-(pentafluoroethyl)benzene, we must benchmark it against 1-Chloro-4-(trifluoromethyl)benzene and the unfluorinated 1-Chloro-4-ethylbenzene.
| Parameter | 1-Chloro-4-ethylbenzene | 1-Chloro-4-(trifluoromethyl)benzene | 1-Chloro-4-(pentafluoroethyl)benzene |
| Substituent | –CH2CH3 | –CF3 | –CF2CF3 |
| Molecular Weight | 140.61 g/mol | 180.55 g/mol | 230.56 g/mol [3] |
| Lipophilicity (LogP) | ~3.1 | ~3.7 | ~4.5 |
| Electronic Effect ( | -0.15 (Electron Donating) | 0.54 (Electron Withdrawing) | 0.52 (Electron Withdrawing) |
| Steric Bulk (Volume) | Moderate | High | Very High (Comparable to –SF5)[2] |
| Metabolic Stability | Low (Prone to benzylic oxidation) | High | Very High (Complete steric shielding)[2] |
Data Synthesis: Replacing a –CF3 group with a –CH3 group leads to a drastic reduction in lipophilicity[4]. Conversely, utilizing the –C2F5 building block maximizes both lipophilicity and steric bulk without altering the electronic profile (Hammett
Self-Validating Experimental Protocols
Protocol A: Empirical Determination of Lipophilicity (LogP) via Shake-Flask Method
Because traditional computational models often fail to accurately predict the lipophilicity of highly fluorinated compounds due to complex dipole-volume interplays[4], empirical determination is mandatory.
Causality & Design: Mutual saturation of the solvents prior to the experiment is critical; without it, the solvents will partition into each other during the shaking phase, altering the phase volumes and skewing the concentration calculations.
Step-by-Step Methodology:
-
Solvent Preparation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours at 25 °C to ensure mutual saturation.
-
Analyte Addition: Dissolve exactly 1.0 mg of 1-Chloro-4-(pentafluoroethyl)benzene in 5.0 mL of the pre-saturated 1-octanol phase.
-
Equilibration: Add 5.0 mL of the pre-saturated aqueous buffer. Mechanically shake the biphasic system at 25 °C for 1 hour.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases using HPLC-UV/MS.
-
Self-Validation (Mass Balance): Calculate the total recovered mass (
). A recovery rate of >95% validates that the highly lipophilic compound has not adsorbed onto the glassware or volatilized.
Figure 2: Self-validating shake-flask protocol for determining octanol-water partition coefficients.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Incorporating 1-Chloro-4-(pentafluoroethyl)benzene into complex scaffolds requires overcoming the high bond dissociation energy of the C–Cl bond.
Causality & Design: Standard palladium catalysts (e.g., Pd(PPh3)4) undergo oxidative addition too slowly with chloroarenes. We utilize a Buchwald-type ligand (XPhos) because its electron-rich biaryl phosphine structure forces electron density onto the palladium center, facilitating the cleavage of the stubborn C–Cl bond, while its steric bulk accelerates the subsequent reductive elimination step.
Step-by-Step Methodology:
-
Reagent Assembly: In a Schlenk flask, combine 1-Chloro-4-(pentafluoroethyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and anhydrous K3PO4 (2.0 eq).
-
Degassing: Add a 10:1 mixture of Toluene/H2O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.
-
Reaction: Heat the sealed flask to 100 °C for 12 hours under a positive nitrogen atmosphere.
-
Self-Validation (19F NMR Check): Before workup, extract a 0.1 mL aliquot and analyze via 19F NMR. The presence of two distinct, intact multiplets around -85 ppm (–CF3) and -115 ppm (–CF2) confirms that the pentafluoroethyl group has not undergone undesired defluorination via β-fluoride elimination.
-
Workup: Filter through a pad of Celite, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.
References
1.[3] 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 . PubChem (NIH). 3 2.[1] A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs . ePrints Soton - University of Southampton. 1 3.[2] Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates . ChemRxiv.2 4.[4] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange . Journal of Medicinal Chemistry - ACS Publications. 4
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-Chloro-4-(pentafluoroethyl)benzene
[1][2][3][4]
Executive Summary & Core Directive
Do not treat this compound as standard organic waste. 1-Chloro-4-(pentafluoroethyl)benzene is a halogenated aromatic compound containing stable Carbon-Fluorine (C-F) bonds.[1][2][3] Improper disposal via standard non-halogenated streams or low-temperature incineration can result in the release of toxic Hydrogen Fluoride (HF) gas and persistent environmental pollutants.
Immediate Classification:
-
Waste Stream: Halogenated Organic Solvent/Chemical Waste.
-
Primary Hazard: Environmental persistence and potential formation of HF upon combustion.
-
Disposal Method: High-temperature incineration (>1100°C) with secondary scrubbing.
Chemical Safety & Characterization
Before handling waste, verify the chemical identity and hazards.[1][4][5]
| Property | Specification | Operational Implication |
| Chemical Name | 1-Chloro-4-(pentafluoroethyl)benzene | Must be labeled explicitly to prevent mixing. |
| CAS Number | 118559-17-4 | Use this for waste tags and manifests. |
| Molecular Formula | C₈H₄ClF₅ | High fluorine content requires specialized incineration. |
| Flash Point | > 60°C (Estimate based on analogs) | Treat as Combustible Liquid . Store away from heat. |
| Incompatibilities | Strong Oxidizers, Alkali Metals (Li, Na) | Explosion Risk: Never add to waste containers with metal hydrides or strong oxidizers.[1][4] |
Waste Segregation Protocol
Effective segregation is the single most critical step in laboratory safety and cost management.
The "Zero-Mixing" Rule[1][3]
-
NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol).[1][4] Even 1% contamination reclassifies the entire container as "Halogenated," tripling disposal costs.[1][4]
-
NEVER mix with aqueous acid/base streams.[6]
Segregation Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating halogenated aromatic waste.
Step-by-Step Disposal Procedure
Step 1: Container Selection[4]
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal containers (due to potential formation of corrosive halides if moisture is present).
-
Condition: Ensure the cap has a chemically resistant liner (PTFE/Teflon).
Step 2: Labeling
A generic "Waste" label is insufficient.[7] The label must contain:
-
Full Chemical Name: "1-Chloro-4-(pentafluoroethyl)benzene"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible
-
Composition: If mixed, list all constituents with approximate percentages (e.g., "90% Dichloromethane, 10% 1-Chloro-4-(pentafluoroethyl)benzene").
Step 3: Satellite Accumulation[7]
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Keep the container inside a secondary containment tray (polypropylene) to capture potential leaks.
-
Ventilation: Store in a fume hood or a vented safety cabinet.
Step 4: Handover
Spill Response Workflow
Pre-requisite: Only attempt cleanup if the spill is < 100 mL and you have trained personnel.
Figure 2: Operational workflow for spill response.
Regulatory Framework & Compliance
United States (EPA/RCRA)[1]
-
Classification: This compound is not explicitly P- or U-listed but is regulated as a Characteristic Waste if it exhibits ignitability (D001) or toxicity.
-
Universal Rule: It falls under "Spent Halogenated Solvents" logic for disposal streams.
-
PFAS Considerations: As a fluoroalkyl compound, it is subject to increasing scrutiny.[4] Ensure it is sent to a facility capable of 99.99% Destruction and Removal Efficiency (DRE) .
European Union (EWC Codes)[1]
References
Sources
- 1. wku.edu [wku.edu]
- 2. airgas.com [airgas.com]
- 3. fishersci.com [fishersci.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. accustandard.com [accustandard.com]
- 11. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
